Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
The synthesis of Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the condensation of thiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate then undergoes cyclization with 2-aminothiazole to form the thiazolopyrimidine core.
Chemical Reactions Analysis
Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent due to its ability to inhibit certain kinases and induce apoptosis in cancer cells.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit the proliferation of microbial pathogens .
Comparison with Similar Compounds
Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: This compound also exhibits anti-cancer properties but differs in its substituents, which can affect its biological activity.
Ethyl 5-methyl-7-(4-(phenylthio)phenyl)-4,7-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate: This compound is used in material science applications and has different electronic properties compared to the target compound.
Biological Activity
Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused heterocyclic ring system containing sulfur and nitrogen. Its structure is depicted as follows:
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions between appropriate precursors. For instance, derivatives of thiazolopyrimidines have been synthesized through reactions involving chalcone derivatives or other aryl compounds. The methods employed often utilize environmentally friendly catalysts and conditions to enhance yield and purity .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. For example, compounds in this class have demonstrated significant antibacterial and antifungal activities. In vitro tests have shown that these compounds can inhibit the growth of various pathogenic strains, making them potential candidates for developing new antimicrobial agents .
Antitumor Activity
Research has indicated that thiazolo[3,2-a]pyrimidines exhibit promising antitumor effects. In particular, studies involving cell lines such as A549 (lung cancer) and HepG2 (hepatocellular carcinoma) have demonstrated that these compounds can induce cytotoxicity comparable to standard chemotherapeutic agents like cisplatin . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Anti-inflammatory and Antioxidant Properties
Several derivatives have also been reported to possess anti-inflammatory and antioxidant activities. These properties are crucial for developing treatments for diseases characterized by oxidative stress and inflammation. The specific mechanisms often involve the modulation of inflammatory pathways and reduction of reactive oxygen species (ROS) .
Case Studies
- Antimicrobial Efficacy : A study tested several thiazolo[3,2-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing potent activity against Staphylococcus aureus and Escherichia coli .
- Antitumor Screening : In a comparative study against established cancer cell lines, ethyl 7-methyl derivatives showed significant cytotoxicity with IC50 values lower than those of conventional drugs .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds with various biological targets, indicating potential pathways through which they exert their biological effects .
Data Summary Table
Properties
CAS No. |
306309-61-5 |
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Molecular Formula |
C22H20N2O3S3 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
ethyl (2E)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H20N2O3S3/c1-4-27-21(26)18-13(2)23-22-24(19(18)14-7-9-15(28-3)10-8-14)20(25)17(30-22)12-16-6-5-11-29-16/h5-12,19H,4H2,1-3H3/b17-12+ |
InChI Key |
ZWWCESCVUXVNGD-SFQUDFHCSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C\C4=CC=CS4)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=CS4)S2)C |
Origin of Product |
United States |
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